Cyclooctane-1,2,3,4-tetrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclooctane-1,2,3,4-tetrol is a cycloalkane derivative with four hydroxyl groups attached to the cyclooctane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclooctane-1,2,3,4-tetrol typically involves the hydroxylation of cyclooctane derivatives. One common method is the oxidation of cyclooctene using osmium tetroxide (OsO₄) followed by hydrogen peroxide (H₂O₂) to introduce hydroxyl groups at the desired positions . Another approach involves the use of potassium permanganate (KMnO₄) under acidic conditions to achieve similar results .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using catalysts to ensure high yield and purity. The choice of oxidizing agents and reaction conditions is optimized to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclooctane-1,2,3,4-tetrol undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of cyclooctane-1,2,3,4-tetraone.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, yielding cyclooctane.
Substitution: Hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include OsO₄, KMnO₄, and H₂O₂.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products Formed
Oxidation: Cyclooctane-1,2,3,4-tetraone.
Reduction: Cyclooctane.
Substitution: Various substituted cyclooctane derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Cyclooctane-1,2,3,4-tetrol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Cyclooctane-1,2,3,4-tetrol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. This compound can also participate in redox reactions, affecting cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane-1,2,3,4-tetrol: A smaller ring size with similar hydroxylation.
Cyclooctane-1,2-diol: Fewer hydroxyl groups, leading to different chemical properties.
Cyclooctane-1,2,3,4-tetraone: An oxidized form with ketone groups instead of hydroxyl groups.
Eigenschaften
CAS-Nummer |
78430-43-0 |
---|---|
Molekularformel |
C8H16O4 |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
cyclooctane-1,2,3,4-tetrol |
InChI |
InChI=1S/C8H16O4/c9-5-3-1-2-4-6(10)8(12)7(5)11/h5-12H,1-4H2 |
InChI-Schlüssel |
CYTKGVLSBVTIQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C(C(C1)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.